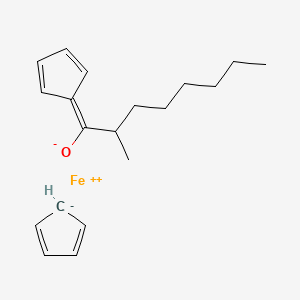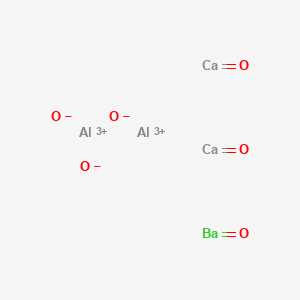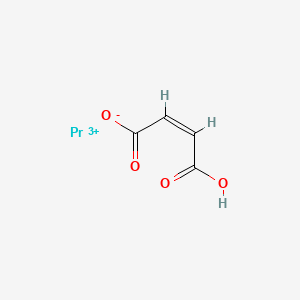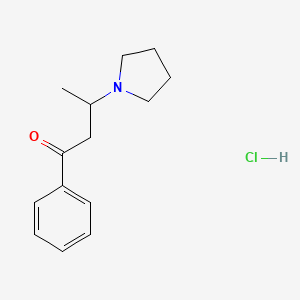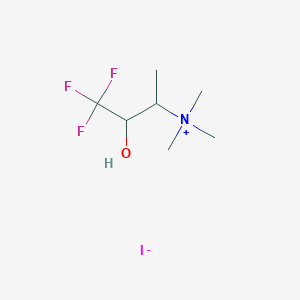
4,4,4-Trifluoro-3-hydroxy-N,N,N-trimethylbutan-2-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 3673 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Analyse Chemischer Reaktionen
NSC 3673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific reducing agents and conditions are employed to achieve this transformation.
Substitution: NSC 3673 can undergo substitution reactions where one functional group is replaced by another. This is often facilitated by the use of specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions with N-chlorosuccinimide can lead to the formation of chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
NSC 3673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.
Biology: NSC 3673 is involved in studies related to cellular processes and molecular biology. It is used to investigate the effects of specific chemical modifications on biological systems.
Medicine: The compound has potential applications in drug development and therapeutic research. It is studied for its effects on specific molecular targets and pathways.
Industry: NSC 3673 is utilized in industrial processes that require specific chemical transformations. Its unique properties make it valuable in the production of certain materials and chemicals.
Wirkmechanismus
The mechanism of action of NSC 3673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular sites on target molecules, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
NSC 3673 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-chlorosuccinimide (NCS): Known for its use in halogenation reactions.
Busulfan: An alkylating agent used in medical applications.
Various small-molecule inhibitors: Used in eukaryotic protein synthesis.
NSC 3673 stands out due to its specific chemical properties and the range of reactions it can undergo. Its versatility in different scientific and industrial applications makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5342-88-1 |
|---|---|
Molekularformel |
C7H15F3INO |
Molekulargewicht |
313.10 g/mol |
IUPAC-Name |
trimethyl-(4,4,4-trifluoro-3-hydroxybutan-2-yl)azanium;iodide |
InChI |
InChI=1S/C7H15F3NO.HI/c1-5(11(2,3)4)6(12)7(8,9)10;/h5-6,12H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CWGKZNOVKPWUIE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(C(F)(F)F)O)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


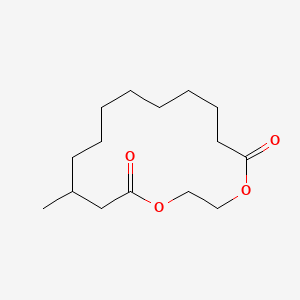
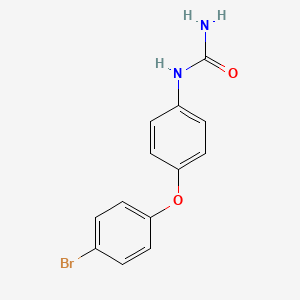

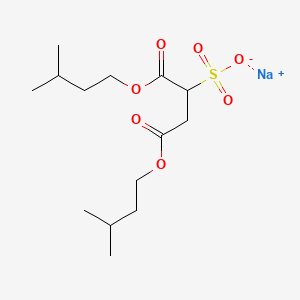
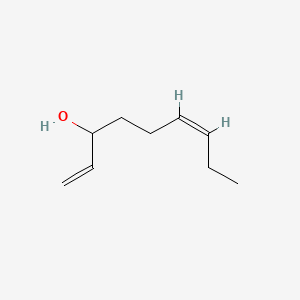

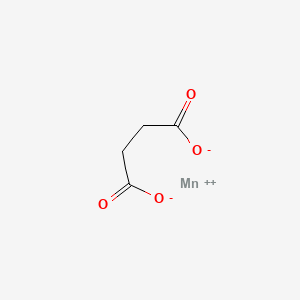
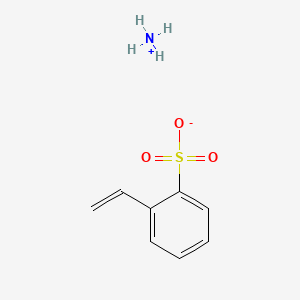
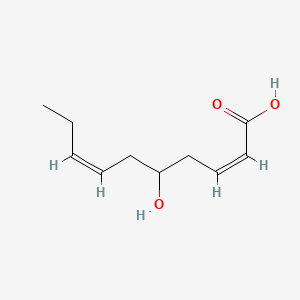
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
